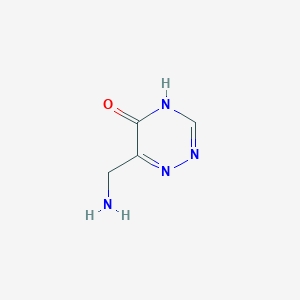

6-(Aminomethyl)-1,2,4-triazin-5(4H)-one

説明

Historical Context and Significance of the 1,2,4-Triazine (B1199460) System in Chemical Sciences

The study of 1,2,4-triazines dates back to the late 19th century, with their systematic investigation gaining momentum in the mid-20th century. Initially explored for their interesting chemical reactivity, researchers soon discovered that derivatives of the 1,2,4-triazine nucleus exhibit a wide array of biological activities. This has led to their extensive investigation in the fields of medicinal chemistry and agrochemistry. ijpsr.info Over the decades, numerous synthetic methodologies have been developed to access a vast library of 1,2,4-triazine derivatives, each with tailored properties. researchgate.net The significance of this heterocyclic system lies in its ability to act as a pharmacophore, a key structural component responsible for a drug's biological activity.

Overview of the 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one Structural Motif

Below is a table summarizing some of the key structural and chemical properties of this compound.

| Property | Value |

| CAS Number | 867163-25-5 |

| Molecular Formula | C₄H₆N₄O |

| Molecular Weight | 126.12 g/mol |

| Appearance | Inferred to be a solid at room temperature |

| Solubility | Expected to have some solubility in polar solvents |

Note: Some properties are inferred based on the general characteristics of similar compounds due to the limited availability of specific experimental data.

Contemporary Academic Research Relevance of 1,2,4-Triazin-5(4H)-one Derivatives

The 1,2,4-triazin-5(4H)-one scaffold continues to be a focal point of contemporary academic research due to the diverse biological activities exhibited by its derivatives. Scientific investigations have revealed that compounds incorporating this motif can possess a wide spectrum of pharmacological properties, including:

Anticancer activity: Many 1,2,4-triazin-5(4H)-one derivatives have been synthesized and evaluated for their potential as anticancer agents. researchgate.netnih.gov

Antimicrobial activity: This class of compounds has also shown promise in combating various microbial infections. ijpsr.info

Antiviral activity: Certain derivatives have demonstrated inhibitory effects against different viruses. nih.gov

Herbicidal activity: The 1,2,4-triazine core is a key component in several commercially successful herbicides.

The ongoing research in this area is focused on the synthesis of novel derivatives with enhanced potency and selectivity, as well as understanding their mechanism of action at a molecular level.

Research Objectives and Scope of Scholarly Investigation concerning this compound

While extensive research has been conducted on the broader family of 1,2,4-triazin-5(4H)-one derivatives, scholarly investigations specifically targeting this compound appear to be more limited. The primary objectives for future research on this particular compound would likely include:

Development of efficient and scalable synthetic routes: Establishing a reliable method for the synthesis of this compound is a fundamental prerequisite for further investigation.

Thorough characterization of its physicochemical properties: Detailed analysis of its structural, spectroscopic, and thermal properties would provide a comprehensive understanding of the molecule.

Exploration of its biological activity profile: Screening the compound against a panel of biological targets, such as cancer cell lines, microbial strains, and viral assays, could uncover potential therapeutic applications.

Investigation of its potential as a building block in supramolecular chemistry: The presence of both a hydrogen bond donor (amino group) and acceptor (ketone and ring nitrogens) suggests its potential use in the design of self-assembling molecular systems.

The scope of investigation would also extend to the synthesis and evaluation of further derivatives of this compound to establish structure-activity relationships.

Structure

3D Structure

特性

IUPAC Name |

6-(aminomethyl)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-1-3-4(9)6-2-7-8-3/h2H,1,5H2,(H,6,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJILEXBDIMQXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(C(=O)N1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Aminomethyl 1,2,4 Triazin 5 4h One and Structural Analogues

Foundational Approaches to the 1,2,4-Triazin-5(4H)-one Core Synthesis

The construction of the 1,2,4-triazin-5(4H)-one ring system is the cornerstone of synthesizing the target compound. This is typically achieved through cyclocondensation reactions that bring together precursors containing the necessary nitrogen and carbon atoms in a specific sequence.

A prevalent and versatile method for forming the 1,2,4-triazinone core involves the condensation reaction between a hydrazide-containing compound and a 1,2-dicarbonyl compound or its equivalent, such as an α-keto acid or ester. mdpi.comlookchem.com This approach builds the heterocyclic ring by forming two new nitrogen-carbon bonds.

The general mechanism involves the initial reaction of the more nucleophilic nitrogen of the hydrazide (or a related species like thiosemicarbazide (B42300) or amidrazone) with one of the carbonyl groups of the dicarbonyl precursor. researchgate.netimrpress.com This is followed by an intramolecular cyclization via condensation with the second carbonyl group, ultimately leading to the stable six-membered triazinone ring after dehydration. researchgate.netnih.gov The choice of precursors allows for the introduction of various substituents onto the triazine core. For instance, reacting thiocarbohydrazide (B147625) with pyruvic acid yields a 6-methyl-substituted triazinone. researchgate.net Similarly, C-glycosyl formamidrazones can be reacted with α-keto-carboxylic esters to produce C-glycosyl-1,2,4-triazin-5(4H)-ones. mdpi.comnih.gov

Table 1: Examples of Precursors for 1,2,4-Triazin-5(4H)-one Core Synthesis

| Hydrazide Precursor | Dicarbonyl Precursor | Resulting Core Structure | Reference |

|---|---|---|---|

| Thiocarbohydrazide | Pyruvic Acid | 6-Methyl-3-mercapto-1,2,4-triazin-5(4H)-one | researchgate.net |

| N-Aminobenzamidines | 1,2-Dicarbonyl Compounds | 3,5-Disubstituted-1,2,4-triazines | lookchem.com |

| C-Glycosyl Formamidrazone | α-Keto-carboxylic Ester | 3-Glycosyl-1,2,4-triazin-5(4H)-one | mdpi.comnih.gov |

| Thiosemicarbazide | N-Benzoyl Glycine | 2-(amino)thioxo-3-phenyl-1,2,5,6-tetrahydro-1,2,4-triazine-6-one | researchgate.netimrpress.com |

An alternative strategy involves the synthesis of an open-chain intermediate that already contains all the necessary atoms for the triazine ring, which is then induced to cyclize. researchgate.net This method offers control over the regiochemistry of the final product. For example, hydrazones derived from the condensation of a hydrazide and a carbonyl compound can serve as such open-chain precursors. pensoft.netresearchgate.net

One specific pathway involves the intramolecular cyclization of intermediates formed from the reaction of hydrazonoyl halides with nucleophiles. For instance, reacting 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with hydrazonoyl halides leads to a fused researchgate.netresearchgate.netnih.govtriazolo[4,3-b] researchgate.netresearchgate.netnih.govtriazin-7-one system, demonstrating a cyclization pathway that builds upon a pre-existing triazine structure. rsc.orgnih.gov Another approach is the reductive cyclization of specifically designed precursors, such as 2-nitrobenzamides with isothiocyanates, to form fused triazinone systems. researchgate.net These methods highlight the utility of designing linear molecules that undergo efficient ring closure under specific reaction conditions to yield the desired heterocyclic core.

Introduction and Functionalization of the Aminomethyl Group at C6 Position

The introduction of the aminomethyl group at the C6 position is a critical step in the synthesis of the target compound. This can be accomplished either by functionalizing a pre-formed triazinone ring or by using a starting material that already contains the aminomethyl moiety.

Direct C-H aminomethylation of a 1,2,4-triazin-5(4H)-one core at the C6 position represents an atom-economical approach. While direct C-H functionalization of 1,2,4-triazines has been a subject of study, specific examples for aminomethylation at the C6-position of the oxo-derivative are not widely reported. researchgate.net A classical method analogous to this transformation is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. The applicability of the Mannich reaction would depend on the acidity of the C6-proton of the triazinone ring. Aminomethylation reactions have been successfully applied to related 1,2,4-triazolin-5-one systems to generate Mannich bases, suggesting this could be a viable, though challenging, route for the target compound. nih.gov

A more common and reliable strategy involves building the triazinone ring from precursors that already contain the required aminomethyl group or a latent equivalent. The use of α-amino acids and their derivatives, such as methyl esters, is a prime example of this approach. nih.govresearchgate.net

In this method, an α-amino ester, which is a direct precursor to the 6-aminomethyl structure, undergoes a (3+3)-annulation reaction with a nitrile imine. This reaction efficiently constructs the 4,5-dihydro-1,2,4-triazin-6(1H)-one ring. nih.govresearchgate.net The α-amino ester provides the N1, C6, and the aminomethyl group, while the nitrile imine provides the remaining N2, N4, and C3 atoms of the ring. This method is advantageous as it allows for the use of readily available chiral α-amino acids to produce enantiomerically pure products. nih.gov

Table 2: Synthesis of C6-Substituted Triazinones from Functionalized Precursors

| Aminomethylated Precursor | Reaction Partner | Reaction Type | Resulting Product | Reference |

|---|---|---|---|---|

| α-Amino Esters (e.g., Methyl Glycinate) | Trifluoroacetonitrile Imines | (3+3)-Annulation | Trifluoromethylated 4,5-dihydro-1,2,4-triazin-6(1H)-ones | nih.govresearchgate.net |

| β-Amino Carbonyl Linker | Fused Pyrazolopyrimidine Precursor | Coupling/Cyclization | Fused 6-(aminomethyl)pyrazolopyrimidines (analogue) | rjraap.com |

Multi-Step Synthesis Strategies for Complex 6-(Aminomethyl)-1,2,4-triazin-5(4H)-one Derivatives

The synthesis of more complex derivatives often requires multi-step sequences that combine core synthesis with subsequent functionalization. A common strategy is to first construct a triazinone ring bearing a functional group at the C6 position that can be later converted into the aminomethyl group.

For example, a synthetic route could begin with the synthesis of a 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. The bromine atom at C6 serves as a versatile handle for introducing other functionalities. This bromo-derivative can be subjected to nucleophilic substitution reactions. While direct substitution to an aminomethyl group can be challenging, a multi-step conversion is feasible. This might involve, for instance, a palladium-catalyzed cyanation to introduce a nitrile group, which can then be reduced to the desired aminomethyl group. Subsequent alkylation or acylation at the N2 or N4 positions can introduce further diversity. researchgate.net This step-wise approach allows for the systematic construction of a library of complex analogues for further investigation.

Regioselective Synthesis and Isomer Control in Triazinone Formation

The regioselective synthesis of 1,2,4-triazin-5(4H)-one derivatives is crucial for defining their chemical and biological properties. Regioselectivity in this context refers to the controlled orientation of the cyclization reaction between asymmetric precursors, typically a 1,2-dicarbonyl compound and a derivative of aminoguanidine (B1677879) or thiosemicarbazide, to yield a specific constitutional isomer. The formation of the triazinone ring can theoretically produce different isomers depending on which nitrogen atom of the hydrazine-based precursor attacks which carbonyl group.

A key strategy for achieving regioselectivity involves the intramolecular Staudinger-aza-Wittig reaction. This method has been applied to the ring closure of specifically designed azido-hydrazide precursors, providing a controlled pathway to the desired triazine structure. nih.gov This approach exemplifies how precursor design is fundamental to directing the outcome of the cyclization.

Furthermore, reaction conditions play a pivotal role in isomer control. Studies on fused 1,2,4-triazine (B1199460) systems have shown that the final isomeric product can be influenced by post-cyclization conditions. For instance, in the synthesis of certain triazinoisoquinoline systems, it has been observed that the initially formed kinetic product can equilibrate to a more thermodynamically stable isomer under acidic conditions. nih.gov This isomerization is thought to proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. The choice of acid, solvent, and temperature can be manipulated to either promote or prevent this rearrangement, thus allowing for the selective isolation of a desired isomer. nih.gov Increased solvation of reaction intermediates, for example, can stabilize certain forms and allow for acetal (B89532) cleavage at lower temperatures, preventing unwanted triazine isomerization. nih.gov

The electronic properties of the starting materials also dictate the regiochemical outcome. During the cyclization of a substituted thione derivative with hydrazonoyl halides to form a fused triazolo-triazinone system, preferential ring closure occurs at the less nucleophilic nitrogen (N-4) due to the electronic influence of the adjacent carbonyl group, leading to a single, specific regioisomer. This illustrates a general principle where the inherent electronic nature of the substituents on the precursors can be exploited to achieve high regioselectivity.

Sustainable and Green Chemistry Approaches in 1,2,4-Triazin-5(4H)-one Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic routes for 1,2,4-triazin-5(4H)-one and related structures. These approaches aim to reduce energy consumption, minimize waste, and eliminate the use of hazardous substances.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of triazinone derivatives. mdpi.com This technique dramatically reduces reaction times, often from hours to minutes, while simultaneously improving product yields. mdpi.comtandfonline.com A key advantage is the ability to perform reactions under solvent-free conditions, often using inorganic solid supports like alumina, silica (B1680970) gel, or montmorillonite (B579905) K-10 clay as energy transfer media. tandfonline.com This "dry media" approach avoids the hazards associated with superheating solvents in a microwave reactor and simplifies product work-up. mdpi.com One-pot, multi-component reactions under microwave irradiation further enhance the efficiency and sustainability of triazine synthesis by reducing the number of separate operational steps. chemistryviews.orgrasayanjournal.co.in

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Conventional (Reflux) | 2 hours | 62% | mdpi.com |

| 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one | Microwave Irradiation | 2 minutes | 98% | mdpi.com |

Ultrasound-Assisted Synthesis (Sonochemistry)

The use of ultrasonic irradiation is another prominent green chemistry technique applied to the synthesis of triazine and related heterocyclic systems. nih.gov Sonochemistry utilizes the energy from acoustic cavitation to promote chemical reactions. This method offers significant advantages, including shorter reaction times, milder operating conditions, and often higher product yields compared to traditional heating methods. nih.govmdpi.com The synthesis can sometimes be performed in greener solvents, such as water, further enhancing the environmental credentials of the process. nih.gov A comparative analysis revealed that a sonochemical protocol could be significantly "greener" than classical heating methods when evaluated against the 12 principles of green chemistry. nih.gov

| Compound Type | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| N-substituted 1,2,4-triazole-acetamide derivatives | Conventional | 16-26 hours | 60-75% | mdpi.com |

| N-substituted 1,2,4-triazole-acetamide derivatives | Ultrasound-Assisted | 40-80 minutes | 75-89% | mdpi.com |

Other eco-friendly approaches include the use of recyclable solvents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at moderate temperatures, which eliminates the need for a catalyst. researchgate.net These sustainable methodologies not only make the synthesis of 1,2,4-triazinones more efficient and economical but also align with the growing global demand for environmentally responsible chemical manufacturing.

Chemical Reactivity and Derivatization Chemistry of 6 Aminomethyl 1,2,4 Triazin 5 4h One

Reactions Involving the Aminomethyl Substituent

The aminomethyl group, a primary amine attached to a methylene (B1212753) bridge, is a key functional handle for a variety of chemical transformations. Its reactivity is expected to be characteristic of primary amines, allowing for a range of derivatization strategies.

Nucleophilic Substitutions and Condensation Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This inherent nucleophilicity allows it to participate in substitution and condensation reactions with a variety of electrophilic partners. While specific examples for 6-(aminomethyl)-1,2,4-triazin-5(4H)-one are not readily found, analogous reactions are well-established for other primary amines. These would likely include reactions with acyl halides, anhydrides, and esters to form the corresponding amides.

For instance, the reaction with an acyl chloride would proceed via a nucleophilic acyl substitution mechanism to yield an N-acylated derivative. Similarly, condensation with a carboxylic acid, often facilitated by a coupling agent, would also lead to amide formation.

| Reagent Type | Expected Product |

| Acyl Halide (e.g., Acetyl chloride) | N-((5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)acetamide |

| Anhydride (e.g., Acetic anhydride) | N-((5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)acetamide |

| Ester (e.g., Ethyl acetate) | N-((5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)methyl)acetamide |

| Carboxylic Acid (with coupling agent) | Corresponding Amide |

Formation of Schiff Bases and Related Imines

The primary amine of the aminomethyl substituent is expected to readily undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction typically proceeds under mild acidic or basic conditions and involves the formation of a carbinolamine intermediate followed by dehydration. The formation of such imines introduces a new point of structural diversity and can be a crucial step in the synthesis of more complex molecules. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of a water molecule.

Studies on related amino-substituted triazines have demonstrated the feasibility of Schiff base formation. For example, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one has been shown to react with various aldehydes to yield the corresponding imines. researchgate.netznaturforsch.com This suggests that the aminomethyl group in the target compound would exhibit similar reactivity.

| Carbonyl Compound | Expected Schiff Base Product |

| Benzaldehyde | 6-(((benzylidene)amino)methyl)-1,2,4-triazin-5(4H)-one |

| Acetone | 6-(((propan-2-ylidene)amino)methyl)-1,2,4-triazin-5(4H)-one |

| Substituted Aldehydes/Ketones | Corresponding Substituted Imines |

Cyclization with Bifunctional Reagents to Form Fused Heterocycles

The aminomethyl group can serve as a key component in cyclization reactions with bifunctional reagents to construct fused heterocyclic systems. A bifunctional reagent possesses two reactive sites that can react with the primary amine and another part of the triazine molecule, or with two molecules of the triazine derivative, to form a new ring.

While specific examples starting from this compound are not documented, the principle is well-established in heterocyclic chemistry. For instance, reaction with a β-dicarbonyl compound could potentially lead to the formation of a fused pyrimidine (B1678525) ring. Similarly, reaction with a reagent containing both an acyl chloride and a leaving group on an adjacent carbon could result in the formation of a fused lactam.

Transformations of the 1,2,4-Triazin-5(4H)-one Ring System

The 1,2,4-triazine (B1199460) ring is an electron-deficient system due to the presence of three nitrogen atoms. This electronic character significantly influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Aromatic Substitution Analogues on the Ring

Electrophilic aromatic substitution on the electron-deficient triazine ring is generally difficult and requires harsh conditions. The nitrogen atoms deactivate the ring towards attack by electrophiles. However, if activating groups are present on the ring, such substitutions may be possible.

Conversely, the electron-deficient nature of the 1,2,4-triazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). A good leaving group on the ring, such as a halogen, would be readily displaced by a variety of nucleophiles. While our target compound does not have an inherent leaving group, transformations of the aminomethyl group or other ring positions could introduce one. Nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogens.

Heterocyclization to Diverse Fused Ring Systems (e.g., Thiazoles, Thiadiazines, Quinazolines, Triazoles)

The 1,2,4-triazin-5(4H)-one scaffold is a valuable precursor for the synthesis of a variety of fused heterocyclic systems. These reactions often involve the reaction of functional groups on the triazine ring with appropriate bifunctional reagents.

For example, the synthesis of thiazolo[3,2-b] researchgate.netcalpaclab.comresearchgate.nettriazines has been achieved from 6-methyl-3-thioxo-3,4-dihydro- researchgate.netcalpaclab.comresearchgate.nettriazin-5-one. znaturforsch.com This suggests that if the aminomethyl group of our target compound were to be converted into a suitable functional group, or if other reactive sites were introduced onto the ring, similar heterocyclization reactions could be envisioned. The construction of fused systems like thiadiazines, quinazolines, and triazoles would depend on the specific reagents and reaction conditions employed, targeting the inherent reactivity of the triazine core and its substituents.

Modifications of the Carbonyl and Potential Thioxo Analogues

The carbonyl group at the 5-position of the 1,2,4-triazin-5(4H)-one scaffold is a key site for chemical modification, allowing for the synthesis of various analogues, most notably thioxo-derivatives. The direct conversion of the C=O group to a C=S group is a common strategy to alter the electronic and steric properties of the molecule, which can influence its biological activity and chemical reactivity.

One established method for this thionation reaction is the treatment of the parent triazinone with phosphorus pentasulfide (P₄S₁₀) in a suitable high-boiling solvent such as anhydrous pyridine. researchgate.net This reaction effectively replaces the oxygen atom of the carbonyl group with a sulfur atom to yield the corresponding 1,2,4-triazine-5(4H)-thione. researchgate.net

Alternative synthetic routes can also produce triazinethione derivatives. For instance, the reaction of a carboximidamide or urea (B33335) with isothiocyanates can lead to substituted thioureas, which then undergo cyclization to form triazinethiones. nih.gov Another approach involves the sulfidation of a triazine precursor using phosphorus oxychloride and hydrogen sulfide, although this method often requires harsh reaction conditions. nih.gov More contemporary, catalyst-free, one-pot methodologies have been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives through three-component reactions of arylaldehydes, thiourea, and orthoformates, highlighting the versatility of synthetic strategies to access thioxo analogues. nih.gov

The resulting thioxo-derivatives exhibit altered reactivity compared to their carbonyl counterparts. The C=S bond is more polarizable and the sulfur atom is a better nucleophile than the oxygen atom, which can lead to different outcomes in subsequent derivatization reactions. For example, S-alkylation of 1,2,4-triazine-3-thiols is a common reaction to produce S-substituted derivatives. researchgate.net

Table 1: Thionation Reactions of 1,2,4-Triazin-5(4H)-one Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phosphorus pentasulfide (P₄S₁₀) in boiling anhydrous pyridine | 4-Amino-3-mercapto-6-methyl-1,2,4-triazine-5(4H)-thione | researchgate.net |

Hydrolytic and Degradative Pathways of the Triazinone Scaffold

The 1,2,4-triazin-5(4H)-one scaffold, while relatively stable, can undergo degradation through various pathways, including hydrolysis and microbial action. The stability of the ring is influenced by its substituents and the environmental conditions.

Hydrolytic degradation can occur under acidic or basic conditions, potentially leading to ring opening. For instance, the acid hydrolysis of 4-amino-3-(2-cyanoethyl)thio-6-methyl-1,2,4-triazin-5(4H)-one resulted in the formation of 4-amino-3-hydroxy-6-methyl-5(4H)-oxo-1,2,4-triazine hydrochloride, demonstrating cleavage of the cyanoethylthio group and potential instability of other functionalities under harsh hydrolytic conditions. researchgate.net In the context of related triazine herbicides like atrazine (B1667683), hydrolysis of a C-Cl bond is a key initial step in its degradation, followed by further enzymatic degradation of the side chains and eventually the triazine ring itself. wikipedia.org The end product of atrazine degradation is often cyanuric acid, which is itself unstable and can decompose to ammonia (B1221849) and carbon dioxide. wikipedia.org

Microbial degradation is another significant pathway for the breakdown of triazine derivatives. Studies on compounds structurally related to this compound, such as 3-amino-1,2,4-triazol-5-one (ATO), have shown that it can undergo aerobic biodegradation. nih.gov In some cases, a combination of anaerobic and aerobic conditions can be utilized for the complete mineralization of related compounds. nih.govresearchgate.net For example, 3-nitro-1,2,4-triazol-5-one (NTO) can be microbially reduced to ATO under anaerobic conditions, which is then mineralized under aerobic conditions. nih.gov The degradation of the explosive RDX (hexahydro-1,3,5-trinitro-1,3,5-triazine) by Klebsiella pneumoniae involves an initial denitration step followed by ring cleavage. nih.gov These examples suggest that the degradation of the 1,2,4-triazine ring system is often initiated by modification of its substituents, followed by cleavage of the heterocyclic core.

The photo-Fenton process has also been investigated for the degradation of triazine herbicides in water. researchgate.net This process involves the generation of highly reactive hydroxyl radicals that can attack the triazine ring and its substituents. For 2-chloro-4,6-diamino-1,3,5-triazine, degradation starts with the rapid release of the chlorine atom to form 2-hydroxy-4,6-diamino-1,3,5-triazine. researchgate.net Subsequent oxidation of the amino groups to nitro groups can occur, followed by their substitution with hydroxyl groups to form cyanuric acid. researchgate.net

Chemo- and Regioselectivity in Complex Derivatization Reactions

The 1,2,4-triazin-5(4H)-one scaffold possesses multiple reactive sites, including the nitrogen atoms of the triazine ring, the exocyclic amino group, and the carbonyl group. This multiplicity of reactive sites makes the study of chemo- and regioselectivity in derivatization reactions crucial for the synthesis of well-defined derivatives.

The relative reactivity of different nucleophilic centers can be exploited to achieve selective modifications. For instance, in the case of 4-amino-3-mercapto-1,2,4-triazin-5(4H)-ones, alkylation reactions with various alkylating agents have been shown to produce the corresponding 3-alkylthio analogs, indicating a higher nucleophilicity of the sulfur atom compared to other potential sites. semanticscholar.org

The reaction of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one with phenacyl halides under different conditions demonstrates the influence of reaction parameters on the outcome. researchgate.net Under milder conditions, S-phenacyl derivatives are formed, while under more forcing conditions, cyclization to triazino[3,4-b] researchgate.netresearchgate.netsemanticscholar.orgthiadiazines occurs. researchgate.net This highlights how kinetic versus thermodynamic control can dictate the final product structure.

The concept of orthogonal chemoselectivity has been systematically studied for 2,4,6-trichloro-1,3,5-triazine (TCT), a related s-triazine. frontiersin.org In competitive reactions with different nucleophiles (alcohols, thiols, and amines), a preferential order of reactivity was observed. frontiersin.org While the specific reactivity order can be influenced by the reaction conditions, such studies provide a framework for predicting the outcome of reactions with multifunctional triazines. The electronic properties of the substituents on the triazine ring play a significant role in modulating the reactivity of the remaining sites. An electron-donating group can deactivate the ring towards further nucleophilic substitution, while an electron-withdrawing group can activate it. frontiersin.org

Furthermore, condensation reactions involving the exocyclic amino group are common. For example, 4-aminotriazinones can be condensed with aldehydes to form the corresponding hydrazones (Schiff bases). semanticscholar.orgpensoft.net In molecules with multiple amino or hydrazinyl groups, the relative reactivity of these groups will determine the site of condensation.

Table 2: Examples of Regioselective Reactions of 1,2,4-Triazin-5(4H)-one Derivatives

| Substrate | Reagent | Product | Selectivity | Reference |

|---|---|---|---|---|

| 4-Amino-3-mercapto-1,2,4-triazin-5(4H)-ones | Alkylating agents | 3-Alkylthio analogs | S-alkylation | semanticscholar.org |

| 4-Amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one | Phenacyl halides (mild conditions) | S-Phenacyl derivatives | S-acylation | researchgate.net |

Spectroscopic and Advanced Structural Elucidation of 6 Aminomethyl 1,2,4 Triazin 5 4h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy of 1,2,4-triazin-5-one derivatives reveals characteristic signals that aid in structural confirmation. For instance, in some derivatives, the protons of the NH groups of the 1,2,4-triazine (B1199460) ring can produce signals at δ 13.3 and 11.5 ppm. researchgate.net In a study of 6-amino-3-methyl-1,2,4-triazolo[3,4-f] derpharmachemica.come3s-conferences.orgmdpi.com-triazin-8(7H)-one, the methyl protons (CH₃) appeared as a singlet at δ 2.44 ppm, the amino protons (NH₂) as a singlet at δ 6.39 ppm, and the NH proton as a broad singlet at δ 11.48 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For the same triazolo-triazinone derivative, the methyl carbon resonated at δ 9.40 ppm, while the carbons of the fused ring system appeared at δ 139.55 (C-8a), 146.93 (C-3), 150.46 (C-6), and 151.97 (C-8) ppm. mdpi.com For a series of 4-amino-6-tert-butyl-3-(substituted-ylidenehydrazono)-3,4-dihydro-2H- derpharmachemica.come3s-conferences.orgmdpi.comtriazin-5-ones, the tert-butyl carbons were observed around δ 26.3-28.4 ppm and δ 35.7-37.8 ppm, while the carbonyl carbon (C=O) signal appeared in the range of δ 158.5-159.7 ppm. pensoft.net

| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| NH (1,2,4-triazine) | 13.3, 11.5 | - | researchgate.net |

| CH₃ (triazolo-triazinone) | 2.44 (s) | 9.40 | mdpi.com |

| NH₂ (triazolo-triazinone) | 6.39 (s) | - | mdpi.com |

| NH (triazolo-triazinone) | 11.48 (br s) | - | mdpi.com |

| C-8a (triazolo-triazinone) | - | 139.55 | mdpi.com |

| C-3 (triazolo-triazinone) | - | 146.93 | mdpi.com |

| C-6 (triazolo-triazinone) | - | 150.46 | mdpi.com |

| C-8 (triazolo-triazinone) | - | 151.97 | mdpi.com |

| C(CH₃)₃ (hydrazono-triazinone) | - | 26.3 - 28.4 | pensoft.net |

| C(CH₃)₃ (hydrazono-triazinone) | - | 35.7 - 37.8 | pensoft.net |

| C=O (hydrazono-triazinone) | - | 158.5 - 159.7 | pensoft.net |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within complex molecules. wikipedia.orgwiley.com

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) couplings, typically between protons that are two to three bonds apart. This helps in tracing out the spin systems within the molecule. numberanalytics.comnumberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence) correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. numberanalytics.comnumberanalytics.com This technique is crucial for assigning the signals of carbon atoms that bear protons. nih.gov

The combined application of COSY, HSQC, and HMBC allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure of 6-(aminomethyl)-1,2,4-triazin-5(4H)-one derivatives. science.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. The mass spectra of 1,2,4-triazine derivatives typically show intense molecular ion peaks, which confirm their calculated molecular weights. e3s-conferences.org The fragmentation patterns observed in the mass spectrum provide valuable structural information.

For example, the mass spectrum of 2-(aminothiocarbonyl)-3-phenyl-5-benzylidene-1,2,4-triazin-6-one showed a molecular ion peak at m/z 322. derpharmachemica.com One fragmentation pathway involved the loss of an amino group (NH₂) to give a fragment at m/z 306, followed by the loss of a thiocarbonyl group (C=S) to yield a fragment at m/z 262. derpharmachemica.com In another study on 5-substituted 1,3,5-triazin-2-ones, fragmentation involved extrusion and ring-contraction processes, leading to the formation of 3- and 4-membered ring fragments. arkat-usa.org The mass spectroscopic behavior of 5-functionally substituted 1,2,4-triazines is characterized by the presence of molecular ion peaks, with the primary decomposition pathway being the removal of substituents at the 5-position. e3s-conferences.org

| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| 2-(aminothiocarbonyl)-3-phenyl-5-benzylidene-1,2,4-triazin-6-one | 322 | 306, 262, 234, 117 | derpharmachemica.com |

| 6-amino-3-methyl-1,2,4-triazolo[3,4-f] derpharmachemica.come3s-conferences.orgmdpi.comtriazin-8(7H)-one | 166 | 138, 123, 111, 97, 69, 54, 43 | mdpi.com |

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the presence of key functional groups in a molecule. The triazine ring itself exhibits intense absorption bands in the region of 1500-1600 cm⁻¹ and 700-800 cm⁻¹. e3s-conferences.org For oxo derivatives of 1,2,4-triazines, the carbonyl group (C=O) stretching vibration is typically observed around 1650 cm⁻¹. e3s-conferences.org In a study of 3-thioxo-1,2,4-triazin-5-one derivatives, characteristic absorption bands for NH₂, NH, and C=S groups were observed at 3200, 3100, and 1200 cm⁻¹, respectively. researchgate.net The IR spectrum of 6-amino-3-methyl-1,2,4-triazolo[3,4-f] derpharmachemica.come3s-conferences.orgmdpi.comtriazin-8(7H)-one showed absorption bands at 3340 and 3185 cm⁻¹ (NH stretching) and 1729 cm⁻¹ (C=O stretching). mdpi.com

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| Triazine Ring | 1500-1600, 700-800 | e3s-conferences.org |

| C=O | ~1650 | e3s-conferences.org |

| NH₂ | ~3200 | researchgate.net |

| NH | ~3100 | researchgate.net |

| C=S | ~1200 | researchgate.net |

| NH (triazolo-triazinone) | 3340, 3185 | mdpi.com |

| C=O (triazolo-triazinone) | 1729 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of conjugation. For amino-substituted asymmetric triazines, absorption bands have been observed at 230 nm and 336 nm. e3s-conferences.org In the case of 1,2,4-triazinone-5 derivatives, a shift to a shorter wavelength is observed, with maxima at 226 nm and 336 nm. e3s-conferences.org In a study of 3-thioxo-1,2,4-triazin-5-one derivatives, the UV absorption maxima (λmax) were found to be influenced by the extent of conjugation in the hetero-systems. researchgate.net The electronic transitions in triazine derivatives are often π→π* transitions, which can have charge transfer character. mdpi.com

| Compound Type | λmax (nm) | Reference |

|---|---|---|

| Amino-substituted asymmetric triazine | 230, 336 | e3s-conferences.org |

| 1,2,4-triazinone-5 derivative | 226, 336 | e3s-conferences.org |

| 3-thioxo-1,2,4-triazin-5-one derivative (acyclic) | 320 | researchgate.net |

| 3-thioxo-1,2,4-triazin-5-one derivative (cyclic) | 408 | researchgate.net |

Computational and Theoretical Investigations of 6 Aminomethyl 1,2,4 Triazin 5 4h One

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are fundamental to its chemical behavior and reactivity.

The electronic structure of a molecule is described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net

For 1,3,5-triazine (B166579) derivatives, the triazine core generally acts as an electron acceptor. koreascience.kr The HOMO and LUMO energy levels, and thus the reactivity of the molecule, can be tuned by the nature of the substituents on the triazine ring. koreascience.kr In the case of 6-(aminomethyl)-1,2,4-triazin-5(4H)-one, the aminomethyl group would influence the electron density distribution across the molecule. DFT calculations can be used to compute various reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, which help in predicting the molecule's behavior in chemical reactions. nih.gov

Table 1: Theoretical Chemical Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. oaji.net |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power of an atom or group of atoms to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution or charge transfer. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher tendency to react. nih.gov |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Measures the propensity of a species to accept electrons. nih.gov |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. nih.gov |

This table is based on general principles of quantum chemical calculations and is not specific to this compound due to a lack of available data.

Quantum chemical methods can be employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 1,2,4-triazine (B1199460) derivatives, the triazine ring is generally found to be planar. researchgate.net The bond lengths and angles within the molecule can be calculated and compared with experimental data if available.

Conformational analysis is crucial for flexible molecules, as their biological activity often depends on adopting a specific conformation to fit into a biological target. The aminomethyl substituent in this compound introduces a degree of rotational freedom. Theoretical calculations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. This information is vital for understanding how the molecule might orient itself when interacting with a receptor.

Molecular Docking and Receptor Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to predict the binding mode of a ligand (a small molecule) within the active site of a protein. researchgate.net

For 1,2,4-triazine derivatives, molecular docking studies have been used to investigate their potential as inhibitors of various enzymes and receptors. For example, derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione have been docked into the active site of human D-amino acid oxidase (h-DAAO) to understand their inhibitory mechanism. nih.govnih.gov These studies have revealed key interactions, such as hydrogen bonds between the triazine ring and amino acid residues like Gly313, Arg283, and Tyr228. nih.govnih.gov The substituents on the triazine ring are shown to form hydrophobic interactions with other residues, contributing to the stability of the ligand-protein complex. nih.gov

Similarly, docking simulations of this compound into a specific biological target would predict its binding orientation and the key amino acid residues involved in the interaction. The aminomethyl group and the carbonyl and amine groups on the triazine ring would be expected to participate in hydrogen bonding, which is a critical factor in ligand-receptor recognition.

Beyond predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and a protein. Scoring functions are used in molecular docking to rank different poses, and more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can provide more accurate estimations of the binding free energy. nih.gov These calculations take into account various energy components, including van der Waals interactions, electrostatic interactions, and solvation energies. nih.gov

While the absolute values of calculated binding energies may have limitations, they are valuable for comparing the binding affinities of a series of related compounds, which is essential for lead optimization in drug discovery. nih.gov For instance, a lower calculated binding energy for a derivative of this compound would suggest a potentially more potent biological activity.

Table 2: Key Interactions in Ligand-Protein Binding

| Interaction Type | Description |

| Hydrogen Bonds | Formed between hydrogen bond donors (e.g., N-H, O-H) and acceptors (e.g., N, O). Crucial for specificity and stability. |

| Hydrophobic Interactions | Occur between nonpolar groups, driving them to associate in an aqueous environment. Important for binding affinity. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. |

| Van der Waals Forces | Weak, short-range interactions arising from temporary fluctuations in electron density. |

This table outlines the general types of interactions that would be analyzed in a molecular docking study.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities

SAR and QSAR studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound relates to its biological effect.

SAR analysis involves systematically modifying the structure of a lead compound and observing the effect on its biological activity. For 1,2,4-triazine derivatives, SAR studies have been conducted to optimize their activity as, for example, G-protein-coupled receptor 84 (GPR84) antagonists. nih.gov These studies have explored the impact of different substituents at various positions of the triazine ring, revealing which chemical features are important for potency and selectivity. nih.gov

QSAR modeling takes this a step further by developing mathematical models that quantitatively correlate the chemical properties of a series of compounds with their biological activities. mdpi.com These models use molecular descriptors, which are numerical representations of chemical information, to predict the activity of new, untested compounds. For 1,2,4-triazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been developed to guide the design of novel inhibitors with improved potency. nih.govrsc.org These models generate contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties should be modified to enhance activity. nih.gov Such models could be invaluable in rationally designing more potent analogs of this compound.

Table 3: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples | Description |

| Topological (2D) | Molecular weight, connectivity indices | Based on the 2D representation of the molecule. |

| Geometrical (3D) | Molecular surface area, volume | Derived from the 3D coordinates of the atoms. |

| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electronic properties of the molecule. |

| Physicochemical | LogP (lipophilicity), molar refractivity | Represent physical and chemical properties. |

This table lists general classes of descriptors used in QSAR modeling, which could be applied to study derivatives of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility, stability, and interactions with its environment, particularly with solvents like water.

In a typical MD simulation, the molecule is placed in a simulated environment, and the forces between atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to track the trajectory of each atom over a defined period. This allows for the observation of molecular motions and interactions at an atomic level.

Key insights from MD simulations would include:

Conformational Analysis: Identifying the most stable conformations of the this compound molecule. The flexibility of the aminomethyl group and the planarity of the triazinone ring are of particular interest.

Solvent Effects: Understanding how the molecule interacts with surrounding water molecules. This includes the formation of hydrogen bonds between the amine and carbonyl groups of the triazine derivative and water, which significantly influences its solubility and bioavailability.

Structural Stability: Assessing the stability of the molecule's structure over time. Root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to quantify structural changes and atomic mobility.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles are well-established and have been applied to similar heterocyclic compounds. For instance, MD simulations have been used to study the stability and properties of cocrystals involving triazine derivatives, such as the energetic material CL-20. researchgate.net

Table 1: Representative Parameters in a Hypothetical MD Simulation of this compound

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water model |

| System Size | One molecule of the compound in a box of ~3000 water molecules |

| Temperature | 298 K (25 °C) |

| Pressure | 1 atm |

| Simulation Time | 100-500 nanoseconds |

In Silico Prediction of Chemical Reactivity and Synthetic Accessibility

In silico methods are instrumental in predicting the chemical reactivity and synthetic accessibility of novel compounds like this compound. These predictions help in designing efficient synthetic routes and understanding the molecule's potential chemical transformations.

Chemical Reactivity Prediction:

Computational quantum mechanics, particularly Density Functional Theory (DFT), is a primary tool for predicting chemical reactivity. By calculating the electronic structure of a molecule, various reactivity descriptors can be obtained.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of electrophilic and nucleophilic attack.

Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites within the molecule towards nucleophilic, electrophilic, and radical attacks.

For 1,2,4-triazine derivatives, these methods can help predict their behavior in various chemical reactions, such as substitutions, condensations, and cyclizations, which are common in the synthesis of more complex heterocyclic systems. nih.govrsc.org

Table 2: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Region | Implication |

| HOMO Energy | -6.5 eV | Moderate electron-donating ability |

| LUMO Energy | -1.2 eV | Good electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | High chemical stability |

| MEP | Negative potential around the carbonyl oxygen and ring nitrogens | Sites for electrophilic attack |

| MEP | Positive potential around the aminomethyl protons | Sites for nucleophilic attack |

Synthetic Accessibility Prediction:

The synthetic accessibility of a molecule can be evaluated using computational algorithms that analyze its structure and identify potential synthetic routes. These tools often use a retrosynthetic approach, breaking down the target molecule into simpler, commercially available precursors.

Software programs can calculate a "synthetic accessibility score" based on factors like molecular complexity, the number of stereocenters, and the presence of common functional groups. For this compound, a retrosynthetic analysis would likely involve the disconnection of the aminomethyl group and the formation of the 1,2,4-triazine ring from acyclic precursors. The synthesis of related 1,2,4-triazine derivatives often involves the condensation of α-keto esters or related compounds with aminoguanidine (B1677879) or thiosemicarbazide (B42300), followed by functional group modifications. nih.govmdpi.com

The use of in silico tools for predicting pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicity is also a critical part of the modern drug discovery pipeline, helping to identify promising lead compounds early in the process. nih.govjapsonline.com

Exploration of Biological Activities and Biochemical Mechanisms Non Clinical Contexts

Antimicrobial Activity Studies

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The 1,2,4-triazine (B1199460) framework has been extensively investigated as a source of compounds with potent antibacterial and antifungal properties. researchgate.netresearchgate.net

In Vitro Evaluation against Bacterial Pathogens

Derivatives of the 1,2,4-triazine core have shown significant in vitro activity against a spectrum of both Gram-positive and Gram-negative bacteria. researchgate.net For instance, the compound 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one, which shares a similar structural motif with 6-(aminomethyl)-1,2,4-triazin-5(4H)-one, exhibited notable antibacterial efficacy. biointerfaceresearch.com Its activity, measured by minimum inhibitory concentration (MIC), was evaluated against several pathogenic strains. biointerfaceresearch.com

Research has also explored hybrids of 1,2,4-triazole (B32235) (a related azole) and fluoroquinolones, which demonstrated excellent activity with MIC values ranging from 0.125 to 64 μg/mL against various microorganisms. mdpi.com Another study on 1,2,4-triazine derivatives possessing an indole (B1671886) nucleus showed activity against S. aureus and E. coli. researchgate.net One tetracyclic triazine analog displayed promising antibiotic activity against a wide variety of drug-resistant Staphylococcus aureus strains, as well as against Mycobacterium tuberculosis and Bacillus anthracis. ijpsr.info

Table 1: In Vitro Antibacterial Activity of 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one biointerfaceresearch.com

In Vitro Evaluation against Fungal Strains

The 1,2,4-triazine scaffold is also a key component in the development of new antifungal agents. researchgate.net Various derivatives have been tested against pathogenic fungi, demonstrating a broad spectrum of activity. lublin.pl Studies on 1,2,4-triazole derivatives, which are structurally related, have shown that compounds with specific substitutions (e.g., 2-Br, 4-Cl) exhibit excellent to good antifungal efficacy against Candida albicans. ekb.eg For example, a derivative containing a bromine atom at the 2-position of a phenyl ring showed a notable MIC of 200 μg/mL against C. albicans. ekb.eg

Furthermore, s-triazine-tetrazole analogs demonstrated excellent antifungal efficacy against C. albicans, with some compounds showing significantly more potency than the reference drug fluconazole. nih.gov Other research into 4-aminoquinoline-s-triazine derivatives identified compounds with potent activity against C. albicans (MIC = 8 μg/mL) and moderate activity against Aspergillus niger and A. fumigatus (MICs ranging from 8–32 μg/mL). nih.gov

Proposed Mechanisms of Antimicrobial Action (e.g., disruption of metabolic pathways, macromolecule interaction)

The antimicrobial action of triazine and triazole derivatives is often attributed to their ability to interfere with essential microbial processes. A primary mechanism for antifungal activity involves the inhibition of key enzymes required for cell membrane synthesis. nih.gov The triazole moiety is known to inhibit the fungal enzyme lanosterol (B1674476) 14α-demethylase, a critical component in the ergosterol (B1671047) biosynthesis pathway. nih.govujmm.org.ua Disruption of this pathway compromises the integrity of the fungal cell membrane. Molecular docking studies have indicated that certain triazine derivatives can effectively bind to the active site of Candida 14α-demethylase. nih.gov

For antibacterial action, DNA gyrase has been identified as a potential target. nih.gov This enzyme is essential for bacterial DNA replication and is absent in humans, making it an attractive target for selective antimicrobial agents. nih.gov Additionally, some triazine derivatives have been found to inhibit inorganic pyrophosphatases, which are also potential targets for developing new antibacterial drugs. ijpsr.info

Enzyme Inhibition Profiles

Beyond their antimicrobial effects, 1,2,4-triazine derivatives have been investigated for their ability to inhibit various enzymes, highlighting their potential application in different biochemical contexts.

Inhibition of Photosynthetic Systems in Plants

Triazine-based compounds are well-known for their herbicidal activity, which stems from their ability to inhibit photosynthesis. umn.edu These herbicides specifically target Photosystem II (PSII) by blocking the electron transport chain. umn.eduresearchgate.net They act as competitive inhibitors, displacing plastoquinone (B1678516) from its binding site on the D1 protein subunit of the PSII reaction center. researchgate.netresearchgate.net This disruption of electron flow leads to the production of secondary toxic substances and ultimately causes the death of susceptible plants. umn.edu The symptoms in affected plants typically include yellowing (chlorosis) and tissue death (necrosis), which appear first on the older leaves. umn.edu

Inhibition of Specific Enzymes (e.g., Carbonic Anhydrase)

Derivatives of 1,2,4-triazole and related triazines have been identified as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. nih.gov Research has focused on benzenesulfonamides incorporating 1,2,4-triazole-3-thione or triazine moieties. nih.govmdpi.com

These compounds have been evaluated against several human carbonic anhydrase (hCA) isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. mdpi.comnih.gov While many derivatives show weak inhibition of the physiologically abundant hCA I and II, several exhibit significant and selective inhibition of the tumor-associated isoforms hCA IX and XII. mdpi.com For example, a series of novel 1,2,4-triazole derivatives demonstrated potent inhibition against hCA II, IX, and XII with Ki values in the nanomolar range.

Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Selected 1,3,5-Triazinyl Aminobenzenesulfonamide Derivatives mdpi.com

Kinetic and Mechanistic Studies of Enzyme Inhibition

Antioxidant and Radical Scavenging Capabilities

Derivatives of 1,2,4-triazine have demonstrated significant potential as antioxidants. Research into hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one showed that these compounds are highly active antioxidants, with three compounds in the series proving to be twice as active as the standard antioxidant, ascorbic acid. pensoft.netresearchgate.net

Similarly, a series of 1,3,5-triazine (B166579) analogues were evaluated for their radical scavenging activity using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. nih.govnih.gov Several of these compounds exhibited potent activity. After a 60-minute incubation, select compounds showed nearly double the percent inhibition compared to standards like Trolox and ascorbic acid (ASA). nih.govnih.gov The half-maximal effective concentration (EC₅₀) values for the most active compounds were found to be approximately five times lower than those of the standards, indicating superior radical scavenging capabilities. nih.govnih.govresearchgate.net

| Compound | EC₅₀ at 60 min (µM) | Standard | Standard EC₅₀ at 60 min (µM) |

|---|---|---|---|

| Compound 5 | 17.16 | Trolox | 178.33 |

| Compound 6 | 18.34 | ||

| Compound 13 | 27.78 | ||

| Compound 25 | 21.98 | ||

| Compound 5 | 17.16 | Ascorbic Acid (ASA) | 147.47 |

| Compound 6 | 18.34 | ||

| Compound 13 | 27.78 | ||

| Compound 25 | 21.98 |

Table 1: Antioxidant activity of select 1,3,5-triazine analogues compared to standards Trolox and Ascorbic Acid (ASA), as measured by the ABTS assay. nih.govnih.govresearchgate.net

Receptor Modulation Studies (e.g., GPR84 Antagonism in in vitro systems)

The 1,2,4-triazine nucleus serves as a scaffold for potent and selective receptor modulators. A notable example is the development of antagonists for the G-protein-coupled receptor 84 (GPR84), a proinflammatory receptor implicated in various inflammatory diseases. acs.orgnih.gov High-throughput screening identified 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole as a high-affinity, selective, and competitive antagonist of human GPR84. acs.org Subsequent structure-activity relationship (SAR) studies explored numerous analogues to optimize potency and pharmacokinetic properties. acs.orgnih.govnih.gov These studies, utilizing a [³⁵S]GTPγS binding assay, identified compounds with high potency, expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration). For instance, the diphenyl analogue (Compound 4) was identified as a particularly potent ligand with a pIC₅₀ of 8.14. nih.gov

| Compound | Modification | pIC₅₀ (mean ± SEM) |

|---|---|---|

| 1 | 5,6-bis(4-methoxyphenyl) | 7.72 ± 0.08 |

| 4 | 5,6-diphenyl | 8.14 ± 0.14 |

| 11 | 5,6-di(thiophen-2-yl) | 7.71 ± 0.05 |

| 42 | Lead Compound with improved PK | 7.92 ± 0.06 |

| 76 | Analogue with improved PK | 8.01 ± 0.03 |

Table 2: In vitro potency of selected 1,2,4-triazine derivatives as GPR84 antagonists. nih.govnih.gov

Beyond GPR84, other 1,2,4-triazine derivatives have been identified as antagonists for the adenosine (B11128) A₂A receptor, a target for Parkinson's disease treatment. The parent compound, 5,6-diphenyl-1,2,4-triazine-3-amine, was found to be an antagonist with a pKᵢ of 6.93. nih.govacs.org

Investigation of Interactions with Nucleic Acids and Proteins (in vitro)

The triazine scaffold has been shown to interact with key biological macromolecules like nucleic acids and proteins. A series of novel s-triazine-isatin hybrids were investigated for their ability to bind to salmon sperm DNA (SS-DNA). nih.gov These studies, conducted under physiological pH, used UV-vis absorption spectroscopy to determine the binding mode and affinity. The results indicated a groove-binding interaction with SS-DNA. The binding constants (Kₑ) for these hybrids ranged from 10⁴ to 10⁵ M⁻¹, with the 3-trifluoromethyl substituted derivative (7f) showing a particularly high binding constant of 9.51 × 10⁵ M⁻¹. nih.gov The spontaneous nature of this binding was confirmed by a negative Gibbs free energy change (ΔG). nih.gov

| Compound | Substituent (R) | Binding Constant (Kₑ) (M⁻¹) | Gibbs Free Energy (ΔG) (kJ mol⁻¹) |

|---|---|---|---|

| 7a | H | 9.50 × 10⁴ | -28.39 |

| 7c | 4-Cl | 1.04 × 10⁵ | -28.61 |

| 7e | 3-Me | 2.52 × 10⁵ | -30.82 |

| 7f | 3-CF₃ | 9.51 × 10⁵ | -34.10 |

Table 3: DNA binding parameters for s-triazine-isatin hybrids with salmon sperm DNA. nih.gov

Triazine derivatives also interfere with protein-DNA interactions. A study on 1,3,5-triazine compounds identified a derivative, 2-anilino-4,6-dichloro-1,3,5-triazine (NI241), that directly inhibits the DNA binding of the nuclear transcription factor NF-κB, a key regulator of inflammation and immune responses. jst.go.jp Furthermore, molecular docking studies have explored the binding of 1,2,4-triazine sulfonamides to the human estrogen receptor alpha (ERα), suggesting a potential mechanism for their anticancer activity in breast cancer models. mdpi.com

Cytotoxic Effects in Non-Human Cell Lines and In Vitro Cancer Research Models

A significant body of research has focused on the cytotoxic effects of 1,2,4-triazine derivatives against a wide array of cancer cell lines, demonstrating the potential of this scaffold in oncology research. researchgate.netijpsr.info These compounds have shown efficacy against colon, liver, breast, and lung cancer cell lines, among others. nih.govnih.govscialert.net

For example, pyrazolo[4,3-e]tetrazolo[1,5-b] pensoft.netnih.govacs.orgtriazine derivatives exhibited potent cytotoxic activity against human breast cancer cell lines MCF-7 and MDA-MB-231, with IC₅₀ values as low as 0.25 µM and 0.31 µM, respectively. nih.gov Another novel 1,2,4-triazine sulfonamide derivative (MM131) was highly effective against DLD-1 and HT-29 colon cancer cells, with IC₅₀ values of 3.4 µM and 3.9 µM, respectively. nih.gov The cytotoxic potential often varies significantly based on the specific substitutions on the triazine core. researchgate.net

| Compound Class | Specific Derivative | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|---|

| Pyrazolo[4,3-e]tetrazolo[1,5-b] pensoft.netnih.govacs.orgtriazines | Compound 3b | MCF-7 | Breast | 0.25 |

| MDA-MB-231 | Breast | 0.31 | ||

| Pyrazolo[4,3-e]tetrazolo[1,5-b] pensoft.netnih.govacs.orgtriazine Sulfonamides | MM131 | DLD-1 | Colon | 3.4 |

| HT-29 | Colon | 3.9 | ||

| Pyrazolo[4,3-e]tetrazolo[1,5-b] pensoft.netnih.govacs.orgtriazines | MM130 | PC-3 | Prostate | 0.36 |

| BxPC-3 | Pancreatic | 0.26 | ||

| Fused 1,2,4-triazine-6-one | Compound 6b | HCT-116 | Colon | 1.56 (µg/mL) |

Table 4: In vitro cytotoxic activity of selected 1,2,4-triazine derivatives in various cancer cell lines. nih.govnih.govscialert.netnih.gov

Applications of 6 Aminomethyl 1,2,4 Triazin 5 4h One and Derivatives in Applied Chemistry

Agrochemical Development

The 1,2,4-triazin-5(4H)-one core is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. ontosight.aiontosight.ai These compounds typically function by inhibiting photosynthesis in target weed species.

Derivatives of 1,2,4-triazin-5(4H)-one have been successfully commercialized as selective herbicides for the control of broadleaf and grassy weeds in various crops. Two of the most notable examples are Metamitron and Metribuzin. researchgate.net

Metamitron: Chemically known as 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, it is primarily used for weed control in sugar beets and fodder beets. researchgate.net

Metribuzin: Its structure is 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, and it is a versatile herbicide used in crops such as soybeans, potatoes, and tomatoes. researchgate.netscirp.org

The development of these compounds has spurred further research into novel triazinone derivatives to find agents with improved efficacy, selectivity, and environmental profiles. researchgate.netresearchgate.net The introduction of an aminomethyl group, as in 6-(aminomethyl)-1,2,4-triazin-5(4H)-one, represents a synthetic vector for creating new derivatives. This functional group could be further modified to alter the compound's solubility, binding affinity to the target site, and metabolic stability in plants and soil.

Table 1: Prominent Herbicides Based on the 1,2,4-Triazin-5(4H)-one Scaffold

| Compound Name | Chemical Structure | Primary Application |

|---|---|---|

| Metamitron | 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one | Weed control in sugar beets |

| Metribuzin | 4-amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one | Broadleaf and grassy weed control in soybeans, potatoes |

The herbicidal activity of 1,2,4-triazinone derivatives is highly dependent on the nature and position of substituents on the triazine ring. Structure-Activity Relationship (SAR) studies are crucial for optimizing herbicidal potency. nih.govnih.gov

Key structural features influencing activity include:

Substituent at C3: The presence of small alkyl or methylthio groups at this position is often found in active compounds.

Amino Group at C4: An unsubstituted amino group at the N4 position is generally considered essential for high herbicidal activity, as it is crucial for binding to the D1 protein in the photosystem II complex of plants.

Substituent at C6: This position allows for significant variation. The C6 substituent plays a vital role in determining the selectivity and potency of the herbicide. For instance, a phenyl group is present in Metamitron, while a tert-butyl group is found in Metribuzin. researchgate.net

For this compound, the aminomethyl group at the C6 position introduces a polar, basic functionality. This could influence its uptake and translocation within the plant. Furthermore, this primary amine serves as a handle for synthesizing a library of derivatives (e.g., amides, sulfonamides, ureas), allowing for systematic exploration of the SAR to identify compounds with optimal herbicidal profiles against specific weed spectrums. nih.gov

Materials Science and Polymer Chemistry

The triazine core is valued in materials science for its thermal stability, high nitrogen content, and ability to participate in hydrogen bonding and π-π stacking interactions. These properties make triazine derivatives attractive building blocks for functional polymers and supramolecular materials. nih.gov

The aminomethyl functionality of this compound makes it a prime candidate for integration into polymer backbones or for use as a cross-linking agent. The primary amine can react with various functional groups, such as epoxides, isocyanates, and carboxylic acid derivatives, to form stable covalent bonds.

For example, triazine derivatives containing amine groups have been used to synthesize porous organic polymers (POPs). In one study, a new triazine-based POP was synthesized through the reaction of cyanuric chloride with tris(2-aminoethyl)amine. rsc.org This demonstrates that amino groups linked to a triazine core can effectively participate in polymerization reactions. Similarly, this compound could be used as a monomer in condensation polymerization with di- or polyfunctional co-monomers to create novel polyamides, polyimides, or polyureas. The resulting polymers would incorporate the thermally stable triazinone heterocycle into their structure, potentially enhancing their thermal and mechanical properties.

Triazine derivatives are increasingly investigated for applications in functional organic materials due to their distinct electronic characteristics. researchgate.netd-nb.info The electron-deficient nature of the triazine ring makes it a useful component in materials designed for electronic and optoelectronic applications. mdpi.com

Optical and Electronic Materials: 1,2,4-triazine (B1199460) derivatives have been studied for their potential use in dye-sensitized solar cells (DSSCs) and as organic thin films. researchgate.netd-nb.info The modification of the triazine ring with different substituents allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for designing materials with specific optical absorption and emission properties. mdpi.com

Supramolecular Chemistry: The 1,3,5-triazine (B166579) scaffold is a well-known building block in supramolecular chemistry, capable of forming ordered networks through hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net The 1,2,4-triazin-5(4H)-one core, with its multiple hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), also has significant potential for creating self-assembling systems. The aminomethyl group in this compound adds another site for directed hydrogen bonding, which could be exploited in the design of complex, functional supramolecular architectures.

Analytical Chemistry Methodologies

The detection and quantification of triazine derivatives, especially in environmental and biological samples, are of significant importance due to their widespread use as herbicides. Various analytical techniques have been developed for this purpose.

Standard methods for the analysis of triazine herbicides and their metabolites include:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detectors, is a robust and widely used method for separating and quantifying triazine compounds in complex matrices. d-nb.infonih.gov

Gas Chromatography (GC): GC, typically coupled with a nitrogen-phosphorus detector (NPD) or a mass spectrometer (MS), is another powerful technique for analyzing triazine herbicides. Derivatization may sometimes be required to improve the volatility and thermal stability of more polar derivatives. nih.gov

Thermal Analysis: Techniques such as thermogravimetry (TG) and differential scanning calorimetry (DSC) can be employed to characterize the thermal stability and purity of triazinone compounds. nih.gov This is particularly relevant for quality control in manufacturing processes.

For the specific analysis of this compound, HPLC with either UV detection (leveraging the chromophore of the triazine ring) or mass spectrometry would be the most suitable approach. The primary amine group also allows for pre- or post-column derivatization with fluorescent tags (e.g., fluorescamine (B152294) or o-phthalaldehyde) to enhance detection sensitivity if required.

Table 2: Common Analytical Techniques for Triazinone Derivatives

| Technique | Detector | Primary Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | UV, Mass Spectrometry (MS) | Quantification in environmental and biological samples |

| Gas Chromatography (GC) | NPD, Mass Spectrometry (MS) | Analysis of volatile or derivatized triazines |

| Thermal Analysis (TG/DSC) | N/A | Purity assessment and thermal stability studies |

Use as Reference Standards for Purity and Stability Assessment of Related Compounds

While specific documented instances of this compound serving as a formal reference standard are not extensively detailed in publicly available research, its role can be inferred from standard chemical and pharmaceutical practices. Reference standards are highly purified compounds used as a benchmark for analytical purposes. In the context of this compound and its derivatives, a highly characterized batch of the primary compound would be essential for assessing the purity of newly synthesized batches or related derivative compounds.

The stability of related triazinone derivatives would be evaluated by comparing analytical results of aged or stressed samples against this primary standard. This process typically involves techniques such as High-Performance Liquid Chromatography (HPLC), where the peak corresponding to the reference standard is used to identify and quantify the parent compound and any degradation products that may appear over time under various environmental conditions.

Development of Detection and Quantification Methods